(4-Amino-2-methylpyrimidin-5-yl)methanol hydrochloride

Description

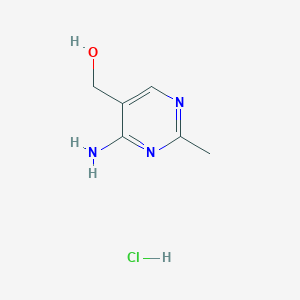

(4-Amino-2-methylpyrimidin-5-yl)methanol hydrochloride (CAS: 13100-57-7) is a pyrimidine derivative with the molecular formula C₆H₁₀ClN₃O and an accurate mass of 175.0512 g/mol . Its structure features a pyrimidine ring substituted with an amino group at position 4, a methyl group at position 2, and a hydroxymethyl group at position 5, forming a hydrochloride salt. This compound is primarily recognized as a degradation product of thiamine hydrochloride (Vitamin B1), arising under specific storage or processing conditions . It is classified as an impurity in pharmaceutical formulations of thiamine hydrochloride and is critical in quality control for ensuring drug stability .

Properties

IUPAC Name |

(4-amino-2-methylpyrimidin-5-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c1-4-8-2-5(3-10)6(7)9-4;/h2,10H,3H2,1H3,(H2,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFUKTMKBFWDRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2-methylpyrimidin-5-yl)methanol hydrochloride typically involves the following steps:

Formation of the Pyrimidine Ring: Starting from acyclic precursors such as benzylidene acetones and ammonium thiocyanates, the pyrimidine ring is formed through a series of reactions including ring closure, aromatization, and S-methylation.

Introduction of Functional Groups: The amino and hydroxymethyl groups are introduced through subsequent reactions, including oxidation to methylsulfonyl compounds and formation of guanidines with suitable amines.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistency and efficiency .

Types of Reactions:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can undergo reduction reactions to form various reduced derivatives.

Substitution: The amino group can participate in substitution reactions, forming various substituted pyrimidine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products:

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Reduced pyrimidine derivatives.

Substitution Products: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Pharmacological Research

(4-Amino-2-methylpyrimidin-5-yl)methanol hydrochloride is primarily investigated for its role as a vitamin B6 antagonist . This property allows researchers to study its effects on metabolic pathways involving pyridoxal phosphate, the active form of vitamin B6. The compound has been shown to disrupt these pathways, making it useful in understanding various biological processes, particularly in the central nervous system .

Anticonvulsant Studies

The compound has been linked to anticonvulsant research due to its ability to induce seizures in experimental models. This characteristic is significant for developing new therapeutic strategies for seizure disorders. Studies have indicated that its antagonistic effects on vitamin B6 can lead to insights into seizure mechanisms and potential treatments .

Biochemical Pathway Investigations

Research has highlighted the compound's utility in studying the biosynthesis of thiamin (vitamin B1). It plays a role in the parallel synthesis of crucial intermediates, which are essential for understanding thiamin's biosynthetic pathways across different organisms .

Chemical Synthesis

In organic chemistry, this compound serves as a reagent for synthesizing other complex organic compounds. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions .

Case Study 1: Anticonvulsant Activity

A study conducted by researchers at a pharmacological institute explored the anticonvulsant properties of this compound. The findings demonstrated that the compound could induce seizures in animal models, providing a basis for further investigation into its mechanisms and potential therapeutic applications.

Case Study 2: Vitamin B6 Interaction

In another study focused on metabolic pathways, scientists examined how this compound interacts with vitamin B6-dependent enzymes. The results indicated significant disruptions in thiamin biosynthesis, suggesting potential implications for metabolic disorders related to vitamin deficiencies.

Mechanism of Action

The mechanism of action of (4-Amino-2-methylpyrimidin-5-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in the metabolic pathways of microorganisms, leading to their inhibition or disruption.

Pathways Involved: It may interfere with nucleic acid synthesis or protein synthesis in target organisms, thereby exerting its antimicrobial or antiprotozoal effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with related pyrimidine derivatives, thiamine analogs, and degradation products.

Structural Analogues in Thiamine Hydrochloride Derivatives

Thiamine Hydrochloride (Vitamin B1 Hydrochloride)

- Structure: Combines a pyrimidine ring (4-amino-2-methylpyrimidin-5-yl) linked via a methylene bridge to a thiazole ring substituted with a hydroxyethyl group .

- Molecular Formula : C₁₂H₁₇ClN₄OS·HCl.

- Key Differences : The thiazole ring and hydroxyethyl group in thiamine are absent in the target compound. This structural distinction eliminates thiamine’s vitamin activity in the degradation product .

Chlorothiamine Chloride Hydrochloride

- Structure : Features a chloroethyl group on the thiazole ring instead of thiamine’s hydroxyethyl group .

- Molecular Formula : C₁₂H₁₆Cl₃N₄S.

- Key Differences : The chloroethyl substitution increases lipophilicity, altering its pharmacokinetic profile compared to thiamine. Unlike the target compound, Chlorothiamine is a synthetic impurity with antagonistic activity .

Pyrimidine-Based Derivatives

5-(Chloromethyl)-2-methylpyrimidin-4-amine

- Structure : Replaces the hydroxymethyl group in the target compound with a chloromethyl group .

- Molecular Formula : C₆H₈ClN₃.

- Key Differences : The chloromethyl group enhances reactivity (e.g., as a leaving group), making this compound more prone to nucleophilic substitution reactions compared to the hydroxymethyl derivative .

Methyl 4-(Trifluoromethyl)pyrimidine-5-carboxylate

Degradation Products and Impurities

Beclotiamine Hydrochloride

- Structure : A thiamine antagonist with a chloroethyl substitution on the thiazole ring .

- Molecular Formula : C₁₂H₁₆Cl₃N₄S.

- Key Differences : Unlike the target compound, Beclotiamine retains the thiazole ring and is used as a coccidiostatic agent in veterinary medicine .

3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methylthiazol-3-ium Chloride Hydrochloride

Comparative Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound | Solubility (Water) | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|

| (4-Amino-2-methylpyrimidin-5-yl)methanol HCl | High (hydrochloride) | ~175 (decomposes) | -0.45 |

| Thiamine HCl | High | 250 | -1.82 |

| Methyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | Low | N/A | 1.87 |

Research Findings and Implications

- Degradation Pathways : The target compound forms via hydrolysis of thiamine’s thiazole ring under acidic or high-temperature conditions, emphasizing the need for controlled storage of thiamine formulations .

- Biological Activity : Unlike thiamine or Beclotiamine, the target compound lacks therapeutic activity due to the absence of the thiazole moiety .

- Analytical Significance : As an impurity, its quantification via HPLC or LC-MS is critical for pharmaceutical quality assurance .

Biological Activity

(4-Amino-2-methylpyrimidin-5-yl)methanol hydrochloride, also known as toxopyrimidine, is a compound of significant interest in biological research due to its various applications and mechanisms of action. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

It features a pyrimidine ring substituted with an amino group at position 4 and a hydroxymethyl group at position 5. This structure is crucial for its biological activity, particularly as it relates to its role as a vitamin B6 antagonist.

Inhibition of Enzymatic Activity

Toxopyrimidine acts primarily through the competitive inhibition of pyridoxal phosphate-dependent enzymes. By mimicking the substrate, it binds to the active sites of these enzymes, thereby preventing the normal metabolic reactions that rely on vitamin B6. This inhibition can lead to physiological effects such as convulsions and growth cessation due to disrupted neurotransmission pathways, particularly through the inhibition of glutamate decarboxylase, which converts glutamate to gamma-aminobutyric acid (GABA) .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antiprotozoal activities. These properties have been explored in various studies:

- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values have been reported as follows:

- Antifungal Activity : It also exhibits antifungal properties against strains like Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .

- Antiprotozoal Activity : The compound has been investigated for its potential in treating diseases caused by protozoa such as malaria and sleeping sickness, highlighting its therapeutic relevance .

Study on Cytotoxicity

A study evaluated the cytotoxic effects of related compounds on HeLa cells, demonstrating that certain derivatives exhibited selective toxicity towards cancer cells compared to normal fibroblast cells. The results indicated significant decreases in cell viability under treatment with concentrations above 47 µM, suggesting potential applications in cancer therapy .

| Compound | Cell Type | Concentration (µM) | % Cell Viability |

|---|---|---|---|

| Oxythiamine | HeLa | 47 | ~50% |

| 2′-methylthiamine | HeLa | 750 | ~70% |

| Control | HeLa | - | 100% |

| Oxythiamine | Fibroblasts | 47 | ~100% |

| 2′-methylthiamine | Fibroblasts | 750 | ~100% |

Mechanistic Insights

Further mechanistic studies revealed that toxopyrimidine disrupts metabolic pathways involving pyridoxal phosphate, leading to altered neurotransmitter levels and potential implications for neurological research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.